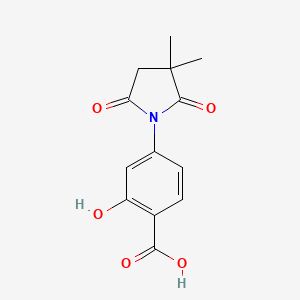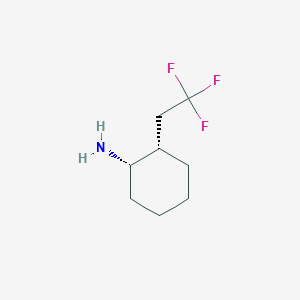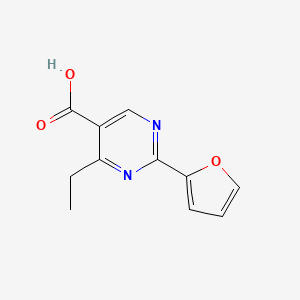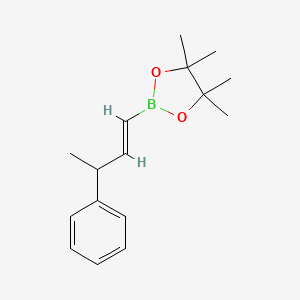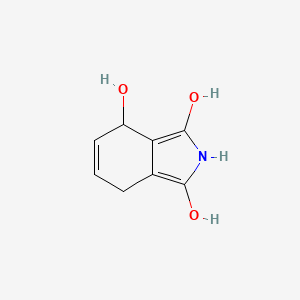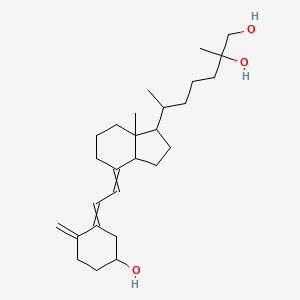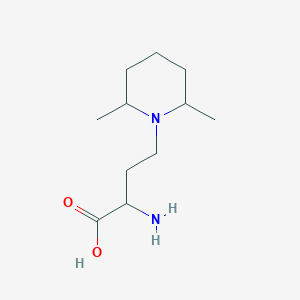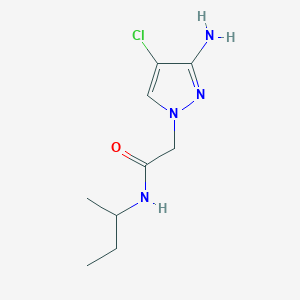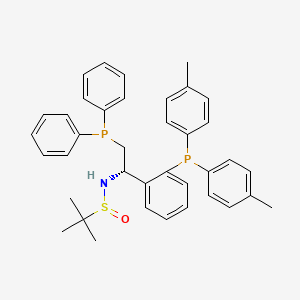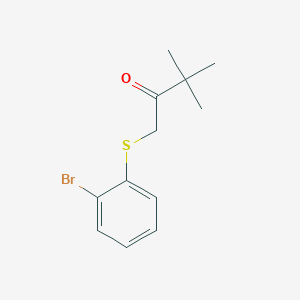
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-bromothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thioether linkage provides flexibility and stability to the molecule. The carbonyl group in the butanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-2-thiourea: Shares the bromophenyl group but differs in the presence of a thiourea moiety.
3-(Bromoacetyl)thiophene: Contains a bromoacetyl group attached to a thiophene ring.
1-(2-Methoxyphenyl)-2-thiourea: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a bromophenyl group with a thioether linkage and a dimethylbutanone moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15BrOS |
|---|---|
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
Clave InChI |
IKFQDFKLTZPVGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


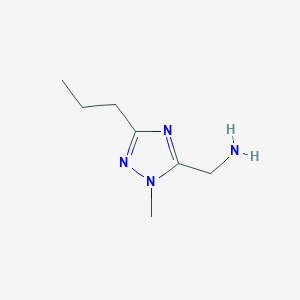
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)

